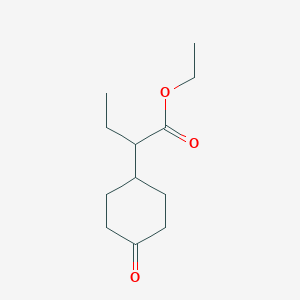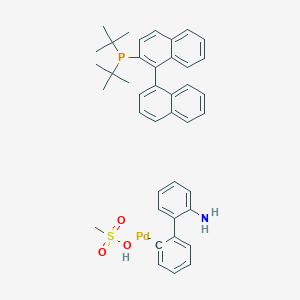
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a metal-organic compound with the formula Mo[N(t-Bu)]2(NMe2)2. It is known for its use as a catalyst and precursor in various chemical reactions and industrial applications. The compound is typically a solid, often appearing as green crystals, and is sensitive to light and oxygen .
Mechanism of Action
Target of Action
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a molybdenum-based organometallic compound . It primarily targets the processes of oxidation-reduction reactions, acting as a catalyst . It also plays a significant role in organic synthesis and energy conversion .
Mode of Action
The compound interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions . This accelerates the reaction rate, enabling efficient synthesis and energy conversion .
Biochemical Pathways
The primary biochemical pathway affected by Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is the oxidation-reduction process . The compound acts as a catalyst, enhancing the efficiency of these reactions. The downstream effects include accelerated organic synthesis and energy conversion .
Pharmacokinetics
It’s known that the compound is air sensitive, moisture sensitive, and should be stored cold . These factors may impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)'s action primarily involve the facilitation of oxidation-reduction reactions . This leads to enhanced efficiency in organic synthesis and energy conversion .
Action Environment
The action of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is influenced by environmental factors. It’s sensitive to air and moisture, and it’s recommended to store it in a cold environment . These factors can affect the compound’s stability, action, and efficacy .
Preparation Methods
The synthesis of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is relatively complex and generally requires metal-organic chemical synthesis methods. One common approach involves the reaction of molybdenum hexacarbonyl with tert-butylamine and dimethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the compound .
Chemical Reactions Analysis
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The dimethylamino and t-butylimido groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) has several scientific research applications:
Catalysis: It is used as a catalyst in redox reactions, such as catalytic carbonylation and alkylation reactions.
Precursor Compound: The compound serves as a precursor for the synthesis of other metal-organic compounds, aiding in the creation of metal complexes with specific properties.
Electronic Materials: It is used in the preparation of electronic materials, such as organic thin-film solar cells and organic light-emitting diodes.
Comparison with Similar Compounds
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) can be compared with other similar compounds, such as:
- Bis(tert-butylimino)bis(dimethylamino)molybdenum(VI)
- Bis(dimethylamido)molybdenum(VI)
- Molybdenum carbonitride compounds
These compounds share similar structures and properties but differ in their specific applications and reactivity. Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is unique in its combination of t-butylimido and dimethylamino ligands, which confer specific catalytic properties .
Properties
CAS No. |
923956-62-1 |
|---|---|
Molecular Formula |
C12H30MoN4 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
bis(tert-butylimino)molybdenum(2+);dimethylazanide |
InChI |
InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |
InChI Key |
KUMGWCYRXZGGGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
Canonical SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)
![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)





![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)


![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
